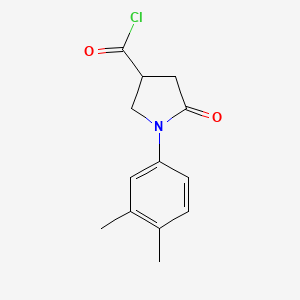

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-8-3-4-11(5-9(8)2)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQRJPLHIVKLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidinone Core

The pyrrolidinone (5-oxo-pyrrolidine) ring can be synthesized via intramolecular cyclization reactions. Research reports indicate the use of aza--Wittig cyclization protocols, where a suitable precursor is deprotonated and cyclized to form the pyrrolidinone ring with moderate to good yields.

- Example: A precursor compound was treated with potassium bis(trimethylsilyl)amide (KHMDS) at 0 °C, then warmed to room temperature overnight, yielding the pyrrolidinone product with 43% yield alongside a rearranged product (16% yield).

This method requires careful control of temperature and base equivalents to optimize the yield of the desired pyrrolidinone.

Introduction of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl substituent is typically introduced via amide bond formation between the pyrrolidinone ring and the corresponding substituted aniline or carboxylic acid derivative.

- This step may involve coupling reagents such as carbodiimides or other peptide coupling agents, ensuring selective attachment of the aromatic group to the pyrrolidinone nitrogen.

Conversion to Acyl Chloride

The final step involves converting the carboxylic acid or amide precursor to the corresponding acyl chloride.

- Common reagents include thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).

- The reaction is typically carried out under inert atmosphere and controlled temperature to prevent side reactions.

For example, in related compounds such as [1,4'-Bipiperidine]-1'-carbonyl chloride, preparation involved the use of pyridine and triethylamine in dichloromethane at 30-40 °C under inert atmosphere for 2 hours, achieving yields up to 95% with high purity (99.9% by HPLC). While this exact procedure is for a different compound, it exemplifies the conditions suitable for acyl chloride formation in similar heterocyclic systems.

Data Table: Summary of Preparation Conditions and Yields

Research Findings and Notes

- The pyrrolidinone ring synthesis via aza--Wittig cyclization is efficient but may produce side products requiring chromatographic separation.

- The acyl chloride formation step benefits from the presence of bases such as pyridine or triethylamine to scavenge HCl and stabilize the reaction environment.

- Temperature control and inert atmosphere are critical to prevent hydrolysis or decomposition of the acyl chloride.

- While direct literature on 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is limited, analogous compounds' preparation methods provide a reliable framework for synthesis.

- Solid-phase synthesis techniques and macrocyclic peptidomimetic libraries have been developed using carbodiimide-mediated coupling and cyclization strategies, which may be adapted for this compound's analogues.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₃H₁₄ClN₀₂

- Molecular Weight : 251.71 g/mol

- Chemical Structure : The compound features a pyrrolidine ring, carbonyl group, and a dimethylphenyl substituent, contributing to its reactivity.

Hazard Information

The compound is classified under specific hazard categories, necessitating careful handling and storage. Precautionary measures should be taken to avoid exposure.

Medicinal Chemistry

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is primarily investigated for its potential therapeutic applications. Its structural analogs have shown promise in the development of pharmaceuticals targeting various diseases.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For example, studies have synthesized variations of this compound to enhance its efficacy against breast cancer cells.

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Data Table: Synthetic Applications

| Application Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Anticancer agents | Amide formation | 85 | |

| Agrochemical synthesis | Nucleophilic substitution | 90 | |

| Drug synthesis | Cyclization reactions | 78 |

Material Science

Emerging research indicates potential applications in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.

Case Studies

- Polymer Development : The compound has been explored as a building block for polymers with tailored properties for use in biomedical applications.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride exerts its effects involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloride group can also participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The target compound’s carbonyl chloride group distinguishes it from analogs with carboxylic acids (e.g., ) or pyrazoline rings (e.g., ). This makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to the carboxylic acid derivatives, which require activation for coupling.

Physicochemical Properties

Key Observations :

- Melting Points : Pyrazoline derivatives (e.g., ) exhibit moderate melting points (121–130°C), likely due to crystalline packing enhanced by aryl and alkoxy groups. The target compound’s melting point is unreported but may differ due to the polar carbonyl chloride group.

- Chromatographic Behavior : The pyrazoline compounds show high Rf values (~0.87–0.89) in petroleum ether:EtOAc (4:1), suggesting moderate polarity. The target compound’s polarity would likely be higher due to the carbonyl chloride, reducing its Rf in similar systems.

Biological Activity

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride, identified by CAS number 1105195-49-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 251.71 g/mol

- Purity : Typically available at 95% purity

The compound features a pyrrolidine ring with a carbonyl chloride functional group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Many pyrrolidine derivatives have shown effectiveness against bacterial and fungal strains.

- Antitumor Properties : Some studies suggest that this class of compounds may inhibit tumor growth through apoptosis induction in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that derivatives of pyrrolidine exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

-

Antitumor Effects :

- Research published in the Journal of Medicinal Chemistry highlighted that similar compounds induced apoptosis in human cancer cell lines through the activation of caspases. This suggests a potential pathway for therapeutic applications in oncology.

-

Neuroprotective Effects :

- Another study indicated neuroprotective properties in animal models, where compounds structurally related to this compound showed promise in reducing oxidative stress and inflammation in neuronal tissues.

Data Table of Biological Activities

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride?

Answer:

The synthesis of this compound typically involves multi-step routes, including cyclization of substituted pyrrolidine precursors followed by acylation with chlorinating agents like thionyl chloride (SOCl₂). Key parameters for optimization include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the carbonyl chloride group) .

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates .

- Reaction time : Monitoring via TLC or HPLC to avoid over-chlorination, which can degrade the product .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from non-polar solvents .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR or LC-MS) during structural characterization?

Answer:

Spectral contradictions often arise from residual solvents, stereochemical variations, or tautomerism. Mitigation strategies include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy and rule out isotopic interference .

- Variable-temperature NMR : Resolve dynamic rotational isomers (e.g., restricted rotation around the amide bond) by acquiring spectra at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals, particularly for overlapping aromatic or pyrrolidine ring protons .

- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

- HPLC-UV/ELSD : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

- Karl Fischer titration : Measure residual moisture, critical for hygroscopic carbonyl chlorides .

- FT-IR spectroscopy : Confirm the presence of the carbonyl chloride group (C=O stretch ~1800 cm⁻¹) and absence of hydrolyzed carboxylic acid (~1700 cm⁻¹) .

Advanced: How can mechanistic studies elucidate the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?

Answer:

- Kinetic studies : Monitor reaction progress under varying conditions (pH, solvent polarity) to determine rate-limiting steps .

- Computational modeling (DFT) : Predict electrophilic centers and transition states for nucleophilic attack .

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .

- Trapping experiments : Identify intermediates (e.g., mixed anhydrides) with scavengers like DIPEA .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile HCl gas generated during hydrolysis .

- Storage : Keep under inert atmosphere (argon) at –20°C in airtight, amber glass vials .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

- Dose-response curves : Validate IC₅₀ values using multiple assays (e.g., MTT for cytotoxicity, fluorometric assays for enzyme inhibition) .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-assay variability .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What strategies enhance the compound’s stability in solution for long-term pharmacological studies?

Answer:

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .

- Formulation : Use PEG-based matrices or cyclodextrin inclusion complexes to reduce hydrolysis .

- Stability-indicating assays : Monitor degradation products via UPLC-MS at regular intervals .

- pH optimization : Store solutions at pH 4–5 (acetate buffer) to slow hydrolysis .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Protease inhibitor design : The carbonyl chloride reacts with catalytic serine residues in enzymes (e.g., thrombin, elastase) .

- Peptide coupling : Acts as an acylating agent in solid-phase synthesis of pyrrolidine-containing peptidomimetics .

- Library synthesis : Generate derivatives via nucleophilic substitution with amines or alcohols for SAR studies .

Advanced: How can substituent modifications (e.g., 3,4-dimethylphenyl vs. fluorophenyl) alter bioactivity?

Answer:

- Electron-withdrawing groups (e.g., -F) : Enhance electrophilicity of the carbonyl chloride, increasing reactivity with nucleophiles .

- Steric effects : Bulky 3,4-dimethyl groups reduce binding to shallow enzyme pockets (e.g., observed in MMP-2 inhibition assays) .

- LogP adjustments : Fluorine substitution improves blood-brain barrier penetration compared to methyl groups .

Advanced: What computational tools are recommended for predicting ADMET properties of derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.